molecular formula C19H18ClN3O3 B6347114 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine CAS No. 1354939-91-5

4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Cat. No.: B6347114
CAS No.: 1354939-91-5
M. Wt: 371.8 g/mol
InChI Key: BDLMFYUXYUDPFZ-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class This compound is characterized by the presence of a chlorophenyl group and a trimethoxyphenyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a base to form an intermediate, which is then cyclized with guanidine to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Oxidized pyrimidine derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can be compared with other pyrimidine derivatives, such as:

    4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine: Lacks the trimethoxy groups, which may result in different chemical reactivity and biological activity.

    4-(3,4,5-Trimethoxyphenyl)-6-phenylpyrimidin-2-amine: Lacks the chlorophenyl group, affecting its overall properties.

Uniqueness: The presence of both the chlorophenyl and trimethoxyphenyl groups in this compound imparts unique chemical and biological properties, making it a valuable compound for research and development.

**List of Similar

Biological Activity

4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a complex organic compound characterized by the molecular formula C19H18ClN3O3 and a molecular weight of approximately 371.83 g/mol. The compound features a pyrimidine core with significant substitutions that enhance its biological activity, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The structural uniqueness of this compound arises from its specific substitution pattern:

  • Chlorophenyl group at the 4-position.
  • Trimethoxyphenyl group at the 6-position.

These functional groups contribute to its diverse chemical reactivity and potential biological activities.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. It has been investigated for its interactions with various molecular targets, including enzymes and receptors involved in cancer progression. The mechanisms of action may involve:

  • Enzyme inhibition: Targeting specific enzymes that facilitate cancer cell proliferation.
  • Receptor modulation: Influencing signaling pathways critical for tumor growth and survival.

Case Study: A study evaluating similar pyrimidine derivatives highlighted their ability to inhibit tubulin polymerization, a crucial process in cancer cell division. The IC50 values for these derivatives ranged from 5.03 µM to 7.88 µM against various cancer cell lines, indicating promising anticancer activity .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. It is believed to exhibit both antibacterial and antifungal properties. The presence of halogen substituents (like chlorine) is often linked to enhanced bioactivity.

Research Findings:

  • In vitro studies have demonstrated that related compounds with similar structural features can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal strains. For example, MIC values for certain derivatives ranged from 4.69 µM to 22.9 µM against bacteria such as Staphylococcus aureus and Escherichia coli .

The biological effects of this compound are mediated through its interaction with specific molecular targets:

  • Binding Affinity: Docking simulations reveal high binding affinities to target enzymes and receptors.
  • Inhibition of Pathways: By inhibiting key signaling pathways involved in cell proliferation and survival, the compound can effectively induce apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
4-(4-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amineSimilar chlorophenyl substitution but varies at the 4-positionAnticancer properties
4-(3-Methoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amineContains methoxy groups instead of chlorophenylPotential anticancer activity
4-(Biphenyl)-6-(trimethoxyphenyl)pyrimidin-2-amineBiphenyl substitution at the 4-positionInvestigated for various biological activities

This table illustrates how variations in substitution can influence the biological activity profile of pyrimidine derivatives.

Properties

IUPAC Name

4-(3-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-24-16-8-12(9-17(25-2)18(16)26-3)15-10-14(22-19(21)23-15)11-5-4-6-13(20)7-11/h4-10H,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLMFYUXYUDPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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